This compound is classified under the category of amino acid derivatives, specifically as a protected amino acid. Its chemical formula is with a molecular weight of 540.61 g/mol. Fmoc-|A-Me-Trp(Boc)-OH is available from various suppliers, including Iris Biotech GmbH and Biosynth, indicating its widespread use in laboratories for peptide synthesis applications .
The synthesis of Fmoc-|A-Me-Trp(Boc)-OH typically involves the following methods:
The molecular structure of Fmoc-|A-Me-Trp(Boc)-OH features:
The compound has been confirmed to have a high level of enantiomeric purity (≥ 99.8%), which is critical for ensuring the biological activity of peptides synthesized from it .
Fmoc-|A-Me-Trp(Boc)-OH participates in several key reactions during peptide synthesis:
The mechanism by which Fmoc-|A-Me-Trp(Boc)-OH acts in peptide synthesis revolves around its ability to selectively protect functional groups while allowing for specific coupling reactions:
Relevant analyses include HPLC purity assessments confirming values greater than 99% and NMR data providing insights into structural integrity .
Fmoc-|A-Me-Trp(Boc)-OH is primarily used in:
Fmoc-α-Me-Trp(Boc)-OH (CAS 1315449-98-9) represents a sophisticated N-Fmoc-N'-Boc-protected, α-methylated variant of the aromatic amino acid tryptophan. With the molecular formula C₃₂H₃₂N₂O₆ and molecular weight 540.6 g/mol, this non-proteinogenic amino acid derivative integrates three critical design elements: α-carbon methylation, indole nitrogen protection (Boc), and α-amine protection (Fmoc) [1] [6]. Its structural complexity addresses inherent limitations of proteinogenic tryptophan in therapeutic peptide design, particularly concerning enzymatic stability, conformational rigidity, and synthetic tractability. As peptide-based pharmaceuticals increasingly dominate drug development pipelines—with over 60 approved therapies—such engineered building blocks enable precision manipulation of peptide properties inaccessible through natural residues alone [2] [9].
Non-proteinogenic amino acids (NPAAs) comprise >140 naturally occurring and countless synthetic variants that expand the chemical diversity beyond the 20 proteinogenic amino acids encoded in genomes [7]. Their integration into peptide sequences fundamentally alters physicochemical and biological properties:
Table 1: Functional Advantages of Key Non-Proteinogenic Amino Acid Classes
NPAA Type | Representative Examples | Therapeutic Impact |
---|---|---|
D-Amino Acids | D-Trp, D-Ser | Protease resistance; membrane penetration |
α-Alkylated Acids | α-Me-Trp, α-methylphenylalanine | Backbone rigidity; metabolic stability |
Cyclic Derivatives | 1-Aminocyclopropane-1-carboxylic acid | Conformational restraint |
Aromatic Analogues | 5-Fluorotryptophan | PET imaging probes; enzyme inhibition |
The indole moiety of tryptophan derivatives participates in π-stacking, cation-π interactions, and hydrophobic core formation. Fmoc-α-Me-Trp(Boc)-OH leverages these properties while adding NPAA-driven stability, making it invaluable for peptides targeting neurological receptors or immune checkpoints like IDO (indoleamine 2,3-dioxygenase) [3] [8].
α-Methylation—substitution of the α-hydrogen with a methyl group—induces profound changes in tryptophan’s biochemical behavior:
Steric Hindrance of Enzymatic Degradation: Tryptophan metabolism via IDO/TDO (tryptophan 2,3-dioxygenase) initiates the kynurenine pathway, a target in cancer immunotherapy. α-Methyltryptophan derivatives like Fmoc-α-Me-Trp(Boc)-OH act as competitive inhibitors by resisting dioxygenase-mediated cleavage due to the quaternary α-carbon [3] [10]. This property underpins the use of α-methyltryptophan radiotracers (e.g., 5-[¹⁸F]F-AMT) for PET imaging of IDO activity in tumors [3].
Conformational Restriction: The α-methyl group constrains the ψ and φ backbone dihedral angles, favoring extended or helical conformations inaccessible to natural tryptophan. In peptide epitopes, this rigidity enhances binding affinity and selectivity for targets like serotonin receptors or PDZ domains [4] [10].
Chirality and Enantiopurity: α-Methylation creates a chiral center. The L-configuration (e.g., Fmoc-α-Me-L-Trp(Boc)-OH) is typically used to mimic natural Trp topology, while D-enantiomers (CAS 220155-72-6) introduce retro-inverso modifications for protease evasion [6]. Both enantiomers are commercially available for peptide engineering, though their pharmacological profiles differ significantly [6] [10].
Table 2: Comparative Properties of Tryptophan vs. α-Methyltryptophan Derivatives
Property | Tryptophan | α-Methyltryptophan |
---|---|---|
α-Carbon Hybridization | Chiral (S) | Quaternary (asymmetric) |
Metabolic Stability | Low (IDO/TDO substrate) | High (IDO/TDO inhibition) |
Backbone Flexibility | High (ψ/φ rotation) | Restricted (steric hindrance) |
Synthetic Applications | Native peptide sequences | Stabilized peptides; radiotracers |
The development of orthogonal protecting group strategies revolutionized solid-phase peptide synthesis (SPPS):
Early Boc Dominance: tert-Butyloxycarbonyl (Boc) protection, introduced in the 1950s, enabled acid-labile α-amine protection but required harsh trifluoroacetic acid (TFA) deprotection. For tryptophan, this posed a major challenge: The indole ring was susceptible to tert-butylation side reactions under acidic conditions, leading to chain termination or sequence heterogeneity [2] [4].
Fmoc Revolution: The 9-fluorenylmethoxycarbonyl (Fmoc) group, base-labile via piperidine, emerged in the 1970s as a milder alternative. Its orthogonality to acid-labile side-chain protectors (e.g., Boc, t-Bu) enabled multi-step synthesis of sensitive residues. Fmoc-α-Me-Trp-OH could thus be synthesized, but the unprotected indole nitrogen remained prone to oxidation during coupling or deprotection [2].
Modern iterations incorporate advanced resins and microwave-assisted synthesis, further enhancing the yield and purity of peptides bearing this building block.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1